molecular formula C11H14O3 B1425845 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one CAS No. 88659-82-9

1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one

Cat. No. B1425845
CAS RN: 88659-82-9
M. Wt: 194.23 g/mol
InChI Key: DLVIKUOOFQYPBE-UHFFFAOYSA-N
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Description

“1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one” is a compound with the molecular weight of 208.26 . It is also known as 4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one . It is a solid at room temperature and is stored in a dry environment .


Synthesis Analysis

The synthesis of similar compounds has been achieved through the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the preparation of potential bioactive compounds with moderate yield, due to the retro-Michael reaction .


Molecular Structure Analysis

The molecular structure of “1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one” can be represented by the InChI code: 1S/C12H16O3/c1-3-15-12-8-10 (5-4-9 (2)13)6-7-11 (12)14/h6-8,14H,3-5H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, the aza-Michael reaction constitutes a synthetic tool of great importance . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 208.26 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial and Antiradical Activities

Research into the synthesis and biological evaluation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are closely related to 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one, has demonstrated antimicrobial and antiradical properties. These compounds were synthesized and tested against various human pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Their antimicrobial activities were determined through minimum inhibitory concentrations, while antioxidant activity was assessed using DPPH and ABTS.+ methods. It was found that both biological activities were present, although they were lower compared to certain types of beta blockers (Čižmáriková et al., 2020).

Enantioselective Synthesis

The enantioselective enzymatic hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate to produce S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid S-1, an important intermediate for the synthesis of PPARα and -γ agonists, showcases the compound's role in pharmaceutical manufacturing. This process involved enzyme screening, optimization, and scale-up to pilot plant production, highlighting the interdisciplinary approach combining biotechnology and chemistry for large-scale production (Deussen et al., 2003).

Structural Analysis

The crystal structure analysis of related compounds has provided insights into their molecular geometries and potential interactions. For instance, (E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was studied to understand its molecular configuration and interactions within the crystal structure, offering valuable information for the design of new molecules with improved properties (Horkaew et al., 2010).

Antioxidant Properties

The synthesis and evaluation of methoxy- and hydroxyl-substituted 2'-aminochalcones, which include derivatives similar to 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one, have shown significant antioxidant activities. These studies are crucial for developing new therapeutic agents with potential benefits in treating oxidative stress-related diseases (Sulpizio et al., 2016).

Bioremediation Potential

Investigations into the bioremediation of Bisphenol A using enzymes suggest potential applications for similar compounds in environmental cleanup efforts. The study highlighted the effectiveness of enzymatic systems in degrading hydrophobic phenolic pollutants, presenting a novel approach to addressing environmental contamination (Chhaya & Gupte, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-11-7-9(6-8(2)12)4-5-10(11)13/h4-5,7,13H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVIKUOOFQYPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716907
Record name 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one

CAS RN

88659-82-9
Record name 2-Propanone, 1-(3-ethoxy-4-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88659-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Ethoxy-4-hydroxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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